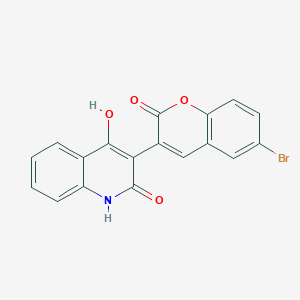
3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone is a chemical compound that belongs to the class of quinolinone derivatives. It has gained significant interest in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone involves the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone are diverse and depend on the specific biological system being studied. In general, this compound has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. It has also been shown to modulate various signaling pathways involved in cellular proliferation, differentiation, and apoptosis.
実験室実験の利点と制限
One of the advantages of using 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone in lab experiments is its high potency and selectivity towards specific biological targets. This allows researchers to study the effects of this compound on specific biological systems with minimal off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to prepare solutions for in vitro experiments.
将来の方向性
There are several future directions for research on 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone. One area of interest is the development of novel therapeutic agents based on this compound. This could involve the synthesis of analogs with improved pharmacological properties or the identification of new biological targets for this compound. Another area of interest is the elucidation of the mechanism of action of this compound in various biological systems. This could involve the use of advanced biochemical and biophysical techniques to study the interaction of this compound with specific proteins and signaling pathways. Finally, there is a need for further studies on the toxicity and safety of this compound, particularly in vivo studies in animal models.
合成法
The synthesis of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone involves the reaction of 6-bromo-2-hydroxychromone with 2-amino-3-hydroxybenzoic acid in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
The unique chemical structure of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone makes it a promising compound for scientific research. It has been shown to exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. This compound has been extensively studied for its potential applications in drug discovery, particularly in the development of novel therapeutic agents.
特性
IUPAC Name |
3-(6-bromo-2-oxochromen-3-yl)-4-hydroxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO4/c19-10-5-6-14-9(7-10)8-12(18(23)24-14)15-16(21)11-3-1-2-4-13(11)20-17(15)22/h1-8H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJIYMCHTKRUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromo-3-coumarinyl)-4-hydroxy-2(1H)-quinolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5914139.png)

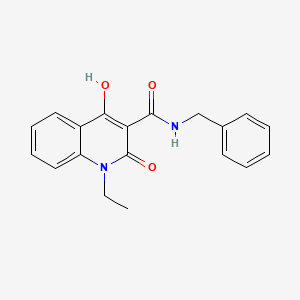
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914170.png)
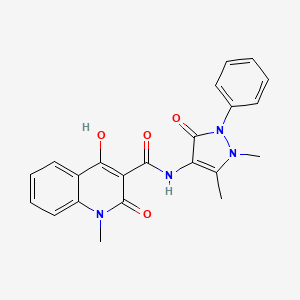


![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)
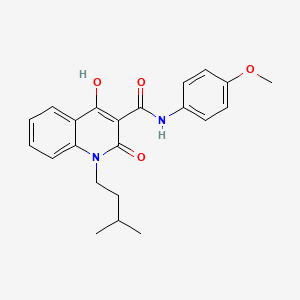

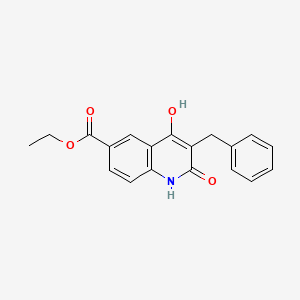


![9-(1-adamantyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5914259.png)